molecular formula C25H19N5O2S B2930769 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide CAS No. 1351615-51-4

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2930769
CAS No.: 1351615-51-4
M. Wt: 453.52
InChI Key: XCFMGGKNZFJWPL-UHFFFAOYSA-N
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Description

The compound N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide features a benzothiazole core linked to a phenyl group via an acetamide bridge. The pyridazinone ring is substituted with a pyridin-3-yl moiety at position 3, contributing to its aromatic and electronic diversity.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2S/c1-16-4-9-21-22(13-16)33-25(28-21)17-5-7-19(8-6-17)27-23(31)15-30-24(32)11-10-20(29-30)18-3-2-12-26-14-18/h2-14H,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFMGGKNZFJWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings to elucidate its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a pyridazinone structure, which is known for its diverse biological activities. The presence of multiple heterocycles may contribute to its pharmacological properties, enhancing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and pyridazine derivatives. For instance, certain analogs demonstrated potent inhibitory effects on various kinases involved in cancer progression. Notably, compounds similar to this compound showed significant inhibition of CSF1R kinase, with IC50 values in the low nanomolar range (e.g., 1.4 nM), indicating strong potential for therapeutic applications against tumors driven by macrophage signaling pathways .

Antimicrobial Activity

Compounds derived from the benzo[d]thiazole scaffold have been studied for their antimicrobial properties. In particular, research indicates that modifications to the benzo[d]thiazole structure can enhance activity against pathogens such as Pseudomonas aeruginosa. For example, certain synthesized derivatives exhibited minimum inhibitory concentrations (MICs) below 64 μg/mL against this bacterium, showcasing their potential as antimicrobial agents .

The biological activity of this compound appears to be multifaceted:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Quorum Sensing Inhibition : Some derivatives have shown promise as quorum sensing inhibitors, which could disrupt bacterial communication and biofilm formation .
  • Antioxidant Properties : Certain thiazole-containing compounds exhibit antioxidant activity, which could contribute to their anticancer effects by reducing oxidative stress in cells.

Study on Anticancer Activity

In a recent investigation into the anticancer properties of benzothiazole derivatives, a compound structurally similar to this compound was tested in vivo using mouse models. The results showed a significant reduction in tumor size when administered at a dose of 200 mg/kg, indicating effective tumor suppression .

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of synthesized compounds based on the benzo[d]thiazole framework. Among the tested compounds, several demonstrated strong inhibitory effects against Pseudomonas aeruginosa, with specific derivatives achieving complete inhibition of biofilm formation at concentrations above 150 μg/mL .

Data Tables

Activity Type Compound IC50/MIC (μg/mL) Notes
AnticancerSimilar compound1.4 nMInhibits CSF1R kinase
AntimicrobialN-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) derivative<64Effective against Pseudomonas aeruginosa
Quorum Sensing InhibitionVarious synthesized derivativesVariesDisrupts bacterial communication

Comparison with Similar Compounds

Implications for Pharmacological Profiles

While biological data for the target compound are unavailable in the provided evidence, structural parallels suggest:

  • Enhanced Selectivity : The pyridin-3-yl and benzothiazole groups may improve affinity for kinases or G-protein-coupled receptors over thiophene- or pyrazole-containing analogs .
  • Metabolic Stability : The acetamide linkage and aromatic systems could reduce susceptibility to hydrolysis compared to amine derivatives () .

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